1-Chloro-4-(ethylthio)benzene
Overview
Description
1-Chloro-4-(ethylthio)benzene is a chemical compound with the CAS Number: 5120-72-9 . It has a molecular weight of 172.68 and its IUPAC name is 1-chloro-4-(ethylsulfanyl)benzene .
Molecular Structure Analysis
The InChI code for 1-Chloro-4-(ethylthio)benzene is 1S/C8H9ClS/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 . This indicates that the molecule consists of 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving 1-Chloro-4-(ethylthio)benzene were not found, benzene derivatives are known to undergo various types of reactions. For instance, they can participate in electrophilic substitution reactions .It’s important to note that benzene derivatives are usually nonpolar and immiscible with water but readily miscible with organic solvents .
Scientific Research Applications
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Chemical Reagent : “1-Chloro-4-(ethylthio)benzene” is a chemical reagent that may be used in various fields of chemistry . The exact applications would depend on the specific goals of the research, the other reagents and equipment available, and the expertise of the researchers .
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Nucleophilic Aromatic Substitution : This compound could potentially be used in nucleophilic aromatic substitution reactions . In such reactions, one of the substituents in an aromatic ring is replaced by a nucleophile . The exact conditions and outcomes would depend on the specific reactants and conditions used .
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HPLC Column Separation : It’s mentioned that “1-Chloro-4-(ethylthio)benzene” has been used in the separation on Newcrom R1 HPLC column . High-performance liquid chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture .
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Chemical Reagent : “1-Chloro-4-(ethylthio)benzene” is a chemical reagent that may be used in various fields of chemistry . The exact applications would depend on the specific goals of the research, the other reagents and equipment available, and the expertise of the researchers .
-
Nucleophilic Aromatic Substitution : This compound could potentially be used in nucleophilic aromatic substitution reactions . In such reactions, one of the substituents in an aromatic ring is replaced by a nucleophile . The exact conditions and outcomes would depend on the specific reactants and conditions used .
-
HPLC Column Separation : It’s mentioned that “1-Chloro-4-(ethylthio)benzene” has been used in the separation on Newcrom R1 HPLC column . High-performance liquid chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture .
properties
IUPAC Name |
1-chloro-4-ethylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKMJXNLTCUQPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415879 | |
Record name | 1-CHLORO-4-(ETHYLTHIO)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(ethylthio)benzene | |
CAS RN |
5120-72-9 | |
Record name | 1-CHLORO-4-(ETHYLTHIO)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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